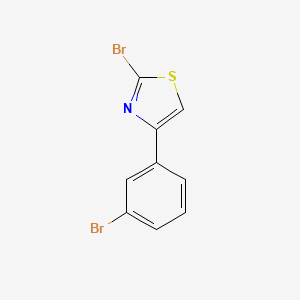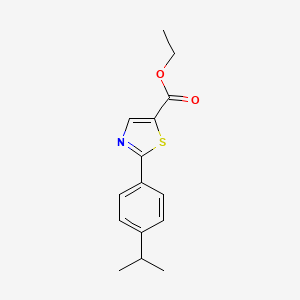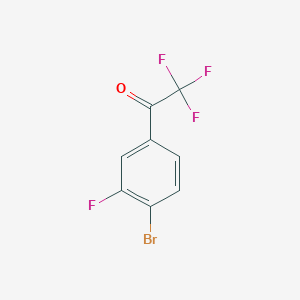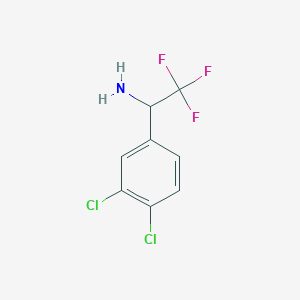
1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine
描述
1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine, also known as 3,4-CTMP, is a synthetic compound that belongs to the class of phenyltropanes. It has gained significant attention in the scientific community due to its potential use in the treatment of attention-deficit hyperactivity disorder (ADHD) and narcolepsy.
作用机制
The mechanism of action of 1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine involves the inhibition of the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which enhances cognitive performance and arousal. Moreover, this compound has been shown to bind to the dopamine transporter, which further enhances the effect of dopamine in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dose-dependent. At low doses, it has been shown to improve cognitive performance and reduce symptoms of ADHD and narcolepsy. However, at high doses, it can cause adverse effects such as anxiety, agitation, and insomnia. Moreover, chronic use of this compound has been associated with the development of tolerance and dependence.
实验室实验的优点和局限性
The advantages of using 1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine in lab experiments include its high purity level, well-defined mechanism of action, and potential use in the treatment of neurological disorders. However, the limitations include its potential for abuse, adverse effects at high doses, and the development of tolerance and dependence with chronic use.
未来方向
Several future directions for the research on 1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine can be identified. Firstly, further studies are needed to investigate the long-term effects of chronic use of the compound. Secondly, the potential use of this compound in the treatment of other neurological disorders should be explored. Thirdly, the development of safer and more effective compounds with similar mechanisms of action should be pursued. Lastly, the potential for the use of this compound in combination with other drugs for the treatment of neurological disorders should be investigated.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential use in the treatment of ADHD and narcolepsy. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for various research applications. The mechanism of action involves the inhibition of the reuptake of dopamine and norepinephrine in the brain, which enhances cognitive performance and arousal. However, the compound has limitations such as potential for abuse, adverse effects at high doses, and the development of tolerance and dependence with chronic use. Further research is needed to investigate the long-term effects of chronic use, the potential use in the treatment of other neurological disorders, and the development of safer and more effective compounds.
科学研究应用
1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine has been extensively studied for its potential use in the treatment of ADHD and narcolepsy. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a crucial role in attention and arousal. Several studies have reported that this compound improves cognitive performance and reduces symptoms of ADHD and narcolepsy. Moreover, it has been suggested that this compound may have potential use in the treatment of other neurological disorders, such as depression and anxiety.
属性
IUPAC Name |
1-(3,4-dichlorophenyl)-2,2,2-trifluoroethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F3N/c9-5-2-1-4(3-6(5)10)7(14)8(11,12)13/h1-3,7H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAQDAHAPUCCNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)N)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701230504 | |
| Record name | 3,4-Dichloro-α-(trifluoromethyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701230504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886369-74-0 | |
| Record name | 3,4-Dichloro-α-(trifluoromethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886369-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dichloro-α-(trifluoromethyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701230504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-dimethoxy-N-(4-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B3294018.png)
![2,5-dimethoxy-4-methyl-N-(4-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B3294026.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-benzofuran-3-yl]-3-nitrobenzamide](/img/structure/B3294029.png)

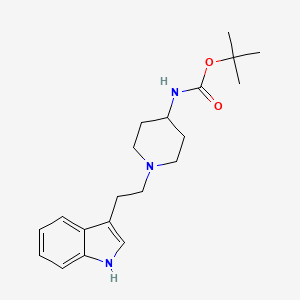
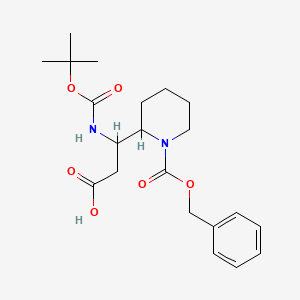
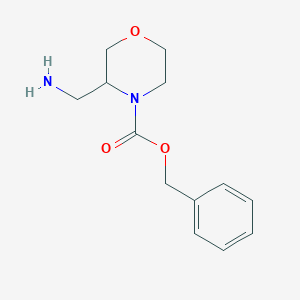
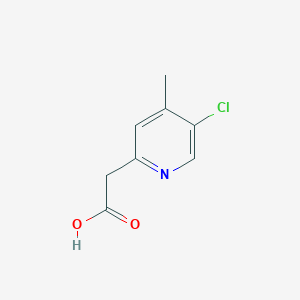
![3-n-Boc-amino-1-[2-amino-1-(4-fluoro-phenyl)-ethyl]-pyrrolidine](/img/structure/B3294072.png)

![7-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B3294081.png)
